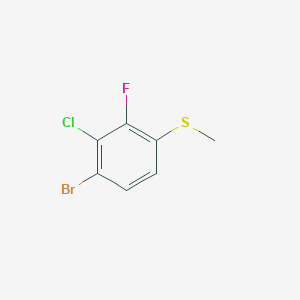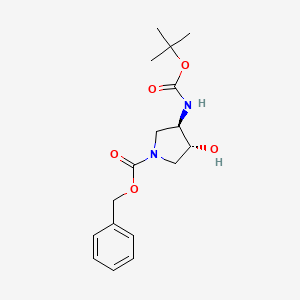
Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate, commonly referred to as TBOC, is a synthetic molecule with a wide range of applications in the scientific field. It is a derivative of pyrrolidine, an organic compound found in many natural products, and is used in the synthesis of various other compounds. TBOC has been found to have properties that make it an ideal candidate for a variety of applications, including the synthesis of drugs and other compounds, as well as in medical and biological research.
Applications De Recherche Scientifique
Synthesis of Conformationally Restricted Analogs
The chemical compound has been utilized in the synthesis of conformationally restricted analogs, such as a precursor for pregabalin analogs. Galeazzi et al. (2003) described a method involving the alkylation of 4-benzyloxymethyl pyrrolidin-2-one, leading to the synthesis of a pregabalin analog with potential pharmaceutical applications (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003). This process demonstrates the compound's role in generating new therapeutic agents through structural modification.
Asymmetric Synthesis of Pyrrolidine Azasugars
Huang Pei-qiang (2011) reported the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, starting from a similar benzyl protected pyrrolidine derivative. This synthesis pathway highlights the compound's importance in creating complex sugar analogs with potential bioactivity (Huang Pei-qiang, 2011).
Enantioselective Synthesis for CCR2 Antagonists
Campbell et al. (2009) described the enantioselective synthesis of a benzyl protected pyrrolidine derivative as an essential intermediate for a series of potent CCR2 antagonists. The study showcases the compound's utility in developing targeted therapies for inflammatory conditions (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Development of Chiral Pyrrolidines
Orena et al. (2003) developed a stereoselective approach to synthesize 3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines, leading to the synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid. This research illustrates the compound's role in producing chiral pyrrolidines, which are valuable scaffolds in medicinal chemistry (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).
Synthesis of Polyhydroxylated Pyrrolidines
Izquierdo et al. (2007) utilized a similar compound in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols from D-fructose, highlighting its application in the synthesis of polyhydroxylated pyrrolidines with potential biological activity (Izquierdo, Plaza, & Yáñez, 2007).
Propriétés
IUPAC Name |
benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBVXJSFDXHTE-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

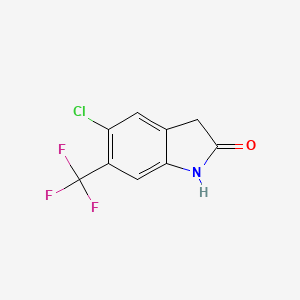
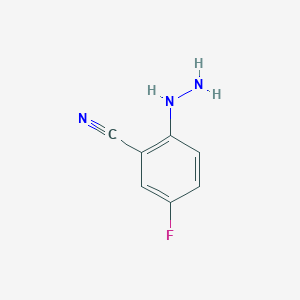
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)


![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)
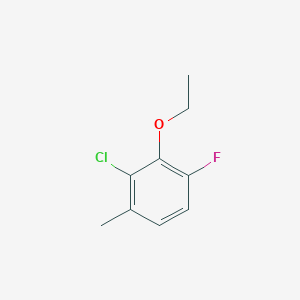

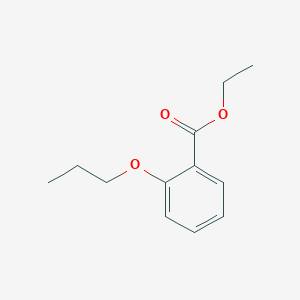

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
